molecular formula C34H70O B14320081 11-Methyltritriacontan-1-OL CAS No. 111864-33-6

11-Methyltritriacontan-1-OL

Katalognummer: B14320081
CAS-Nummer: 111864-33-6
Molekulargewicht: 494.9 g/mol
InChI-Schlüssel: IGPSGRDZPQQUBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Methyltritriacontan-1-OL is an organic compound with the molecular formula C34H70O It belongs to the class of long-chain alcohols and is characterized by a methyl group attached to the 11th carbon of a tritriacontane chain, with a hydroxyl group (-OH) at the terminal carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyltritriacontan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with tritriacontane, a long-chain hydrocarbon.

    Methylation: The 11th carbon of tritriacontane is selectively methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).

    Hydroxylation: The terminal carbon is then hydroxylated to introduce the hydroxyl group. This can be achieved using a reagent like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) to form the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

11-Methyltritriacontan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: SOCl2 in the presence of pyridine.

Major Products Formed

    Oxidation: Formation of 11-methyltritriacontan-1-one or 11-methyltritriacontanoic acid.

    Reduction: Formation of 11-methyltritriacontane.

    Substitution: Formation of 11-methyltritriacontyl chloride.

Wissenschaftliche Forschungsanwendungen

11-Methyltritriacontan-1-OL has several applications in scientific research:

    Chemistry: Used as a model compound in studies of long-chain alcohols and their reactivity.

    Biology: Investigated for its potential role in biological membranes and as a signaling molecule.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Wirkmechanismus

The mechanism of action of 11-Methyltritriacontan-1-OL involves its interaction with biological membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds, influencing membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tritriacontan-1-OL: Lacks the methyl group at the 11th carbon.

    11-Methyltritriacontane: Lacks the hydroxyl group at the terminal carbon.

    11-Methylhentriacontan-1-OL: Has a shorter carbon chain.

Uniqueness

11-Methyltritriacontan-1-OL is unique due to the presence of both a methyl group at the 11th carbon and a terminal hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

111864-33-6

Molekularformel

C34H70O

Molekulargewicht

494.9 g/mol

IUPAC-Name

11-methyltritriacontan-1-ol

InChI

InChI=1S/C34H70O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-28-31-34(2)32-29-26-23-20-21-24-27-30-33-35/h34-35H,3-33H2,1-2H3

InChI-Schlüssel

IGPSGRDZPQQUBD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.